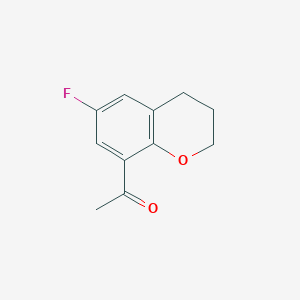
8-Acetyl-6-fluorochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetyl-6-fluorochroman is a chemical compound belonging to the chroman family, characterized by the presence of a fluorine atom at the 6th position and an acetyl group at the 8th position on the chroman ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-6-fluorochroman typically involves the reaction of 6-fluorochroman-4-one with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as employing sustainable solvents and catalysts, is also being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions: 8-Acetyl-6-fluorochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound-4-one.
Reduction: Formation of 8-hydroxy-6-fluorochroman.
Substitution: Formation of various substituted chroman derivatives.
科学的研究の応用
8-Acetyl-6-fluorochroman has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 8-Acetyl-6-fluorochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetyl group can undergo metabolic transformations, leading to active metabolites. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Chroman-4-one: Lacks the fluorine and acetyl groups, resulting in different chemical and biological properties.
6-Fluorochroman: Similar structure but without the acetyl group, leading to variations in reactivity and applications.
8-Acetylchroman:
Uniqueness: 8-Acetyl-6-fluorochroman’s unique combination of a fluorine atom and an acetyl group imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .
特性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC名 |
1-(6-fluoro-3,4-dihydro-2H-chromen-8-yl)ethanone |
InChI |
InChI=1S/C11H11FO2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h5-6H,2-4H2,1H3 |
InChIキー |
NEYPHVGYFXWTDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC2=C1OCCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


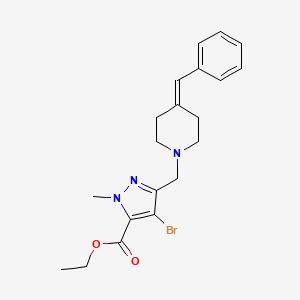
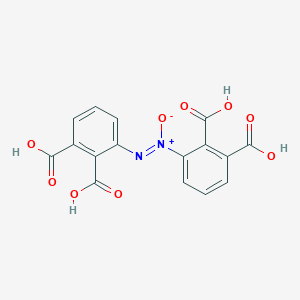
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
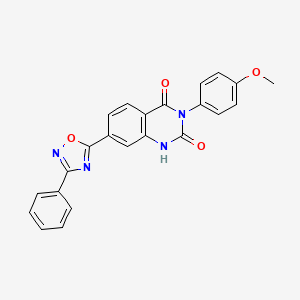
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
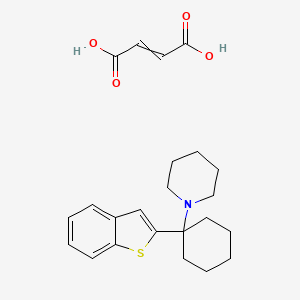
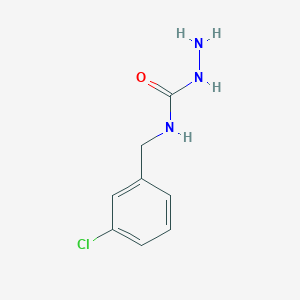
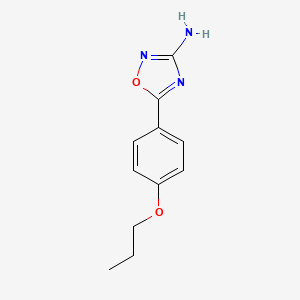

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
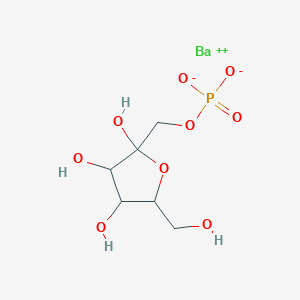
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
